![molecular formula C14H21N3O5S B5330241 N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide](/img/structure/B5330241.png)
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. TAK-659 is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor (BCR) signaling and is implicated in various B-cell malignancies.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide selectively inhibits SYK, which is a key regulator of BCR signaling. BCR signaling is critical for the survival and proliferation of B-cells, and aberrant BCR signaling is implicated in various B-cell malignancies. By inhibiting SYK, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have potent antitumor activity in preclinical studies. In addition to inhibiting BCR signaling, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also inhibits other downstream signaling pathways that are implicated in B-cell malignancies, such as the PI3K/AKT/mTOR pathway. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the efficacy of other targeted therapies, such as venetoclax, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its high selectivity for SYK, which reduces off-target effects and toxicity. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has good pharmacokinetic properties, making it suitable for oral administration. However, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide research. One direction is to further investigate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in clinical trials. Another direction is to explore the potential of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other targeted therapies, such as venetoclax, to enhance its antitumor activity. Additionally, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could be investigated for its potential therapeutic applications in other diseases that involve aberrant BCR signaling, such as autoimmune diseases.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-(methylsulfonyl)piperazine-1-carboxylic acid followed by the introduction of a piperazine ring. The resulting compound is then subjected to various purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits BCR signaling and induces apoptosis in B-cell malignancies, making it a promising candidate for targeted therapy.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-11-4-5-12(13(10-11)22-2)15-14(18)16-6-8-17(9-7-16)23(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCMOAAWBBEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.